(R)-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride
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Overview
Description
®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a fluorobenzyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of ®-piperidin-3-amine and 3-fluorobenzyl chloride.
Reaction Conditions: The reaction between ®-piperidin-3-amine and 3-fluorobenzyl chloride is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the purification steps are scaled up accordingly.
Chemical Reactions Analysis
Types of Reactions
®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with various nucleophiles.
Scientific Research Applications
®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance its binding affinity to certain receptors or enzymes, leading to modulation of their activity. The piperidine ring structure allows for interactions with various biological macromolecules, contributing to its overall effects.
Comparison with Similar Compounds
Similar Compounds
- ®-N-(3-Chlorobenzyl)piperidin-3-aminedihydrochloride
- ®-N-(3-Methylbenzyl)piperidin-3-aminedihydrochloride
- ®-N-(3-Bromobenzyl)piperidin-3-aminedihydrochloride
Uniqueness
®-N-(3-Fluorobenzyl)piperidin-3-aminedihydrochloride is unique due to the presence of the fluorine atom in the benzyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to certain targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
(3R)-N-[(3-fluorophenyl)methyl]piperidin-3-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.2ClH/c13-11-4-1-3-10(7-11)8-15-12-5-2-6-14-9-12;;/h1,3-4,7,12,14-15H,2,5-6,8-9H2;2*1H/t12-;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXDPQVCXHZEWGP-CURYUGHLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NCC2=CC(=CC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)NCC2=CC(=CC=C2)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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